molecular formula C7H4INO B13004366 2-Iodofuro[2,3-b]pyridine

2-Iodofuro[2,3-b]pyridine

Cat. No.: B13004366
M. Wt: 245.02 g/mol
InChI Key: DGBCXNMCIHHCKU-UHFFFAOYSA-N
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Description

2-Iodofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with an iodine atom at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodofuro[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-iodopyridine with furan derivatives in the presence of a base can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-heteroatom bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Iodofuro[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a hydrogen bond acceptor, facilitating interactions with proteins and other biomolecules. This interaction can disrupt key cellular signaling pathways, leading to its observed biological effects . The presence of the iodine atom also influences its reactivity and binding affinity to target molecules.

Properties

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

2-iodofuro[2,3-b]pyridine

InChI

InChI=1S/C7H4INO/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H

InChI Key

DGBCXNMCIHHCKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)I

Origin of Product

United States

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